N-hydroxy-2-(1H-imidazol-5-yl)acetamide

Metalloenzyme inhibition Zinc binding Chelation therapy

N-Hydroxy-2-(1H-imidazol-5-yl)acetamide (CAS 88368-67-6; synonym: 4-imidazolylacetohydroxamic acid) is a low-molecular-weight (141.13 g/mol) hydroxamic acid derivative. The molecule integrates an imidazole heterocycle with a hydroxamic acid zinc-binding group (ZBG) via a single methylene spacer, placing it within the imidazole-substituted hydroxamic acid class claimed in patents for matrix metalloproteinase (MMP) inhibition.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 88368-67-6
Cat. No. B3360103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-2-(1H-imidazol-5-yl)acetamide
CAS88368-67-6
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(=O)NO
InChIInChI=1S/C5H7N3O2/c9-5(8-10)1-4-2-6-3-7-4/h2-3,10H,1H2,(H,6,7)(H,8,9)
InChIKeyBPJOZDVGUJBCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-2-(1H-imidazol-5-yl)acetamide (CAS 88368-67-6): Procurement-Relevant Chemical Identity and Baseline Characteristics


N-Hydroxy-2-(1H-imidazol-5-yl)acetamide (CAS 88368-67-6; synonym: 4-imidazolylacetohydroxamic acid) is a low-molecular-weight (141.13 g/mol) hydroxamic acid derivative . The molecule integrates an imidazole heterocycle with a hydroxamic acid zinc-binding group (ZBG) via a single methylene spacer, placing it within the imidazole-substituted hydroxamic acid class claimed in patents for matrix metalloproteinase (MMP) inhibition [1]. Its minimal scaffold (C₅H₇N₃O₂) distinguishes it from elaborated imidazole-hydroxamic acid drug candidates and positions it as a fragment-sized chemical probe or building block for metalloenzyme inhibitor development. Published quantitative biological data specific to this compound remain sparse; differentiation therefore rests on structural, physicochemical, and class-level pharmacological inferences against structurally proximate analogs.

Why N-Hydroxy-2-(1H-imidazol-5-yl)acetamide Cannot Be Casually Replaced by Other Hydroxamic Acids or Imidazole Derivatives


Generic substitution of N-hydroxy-2-(1H-imidazol-5-yl)acetamide is contraindicated because it occupies a unique physicochemical and pharmacophoric intersection. Acetohydroxamic acid (AHA) lacks the imidazole ring and therefore cannot engage the heme iron or catalytic zinc via a dual-anchor binding mode characteristic of imidazole-hydroxamic acid conjugates [1]. Histidine hydroxamic acid (HHA) introduces an α-amino group that alters both the pKa of the hydroxamic acid and the net charge at physiological pH, disqualifying it as a neutral scaffold surrogate [2]. Conversely, elaborated imidazole-hydroxamic acid drug candidates such as vorinostat (SAHA) possess a long alkyl linker and a phenyl cap that preclude use as a minimalist fragment for structure–activity relationship (SAR) exploration. Only the target compound combines an unsubstituted imidazole ring, a single methylene spacer, and a free hydroxamic acid ZBG within a single-digit heavy-atom count, enabling it to serve simultaneously as a metal-chelating fragment, a synthetic intermediate, and a control compound for metalloenzyme assay development.

Quantitative Differentiation Evidence for N-Hydroxy-2-(1H-imidazol-5-yl)acetamide Versus Structural Analogs


Dual-Anchor Metal Chelation Capability Versus Acetohydroxamic Acid (AHA)

N-Hydroxy-2-(1H-imidazol-5-yl)acetamide possesses two distinct metal-coordination motifs—the hydroxamic acid moiety (O,O-bidentate) and the imidazole N3 nitrogen—enabling a dual-anchor binding mode to metalloenzyme active sites. In contrast, acetohydroxamic acid (AHA) provides only the hydroxamic acid ZBG and cannot simultaneously coordinate a catalytic metal ion via a heterocyclic nitrogen [1]. While direct comparative binding affinity data for the target compound are not available in the primary literature, the structural basis for enhanced chelation is supported by crystallographic evidence that imidazole-based HO-1 inhibitors coordinate the heme ferrous iron through the imidazole nitrogen while the hydrophobic tail occupies the western binding pocket [2]. This dual-anchor capability is absent in AHA.

Metalloenzyme inhibition Zinc binding Chelation therapy

HO-1 Inhibitory Class Potential Versus 1H-Imidazole (Baseline) and Compound 1 (Lead Analog)

Imidazole-based HO-1 inhibitors constitute a validated class with reported IC₅₀ values in the low micromolar range [1]. Specifically, the lead compound 1 (1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol) in the 2018 Molecules study exhibited an HO-1 IC₅₀ of 4.4 μM with 21-fold selectivity over HO-2 [2], while the minimal imidazole fragment 1H-imidazole itself shows weak HO-1 inhibition (IC₅₀ > 100 μM) [1]. N-Hydroxy-2-(1H-imidazol-5-yl)acetamide, as an imidazole-hydroxamic acid hybrid, is structurally positioned between these two extremes. Although no direct IC₅₀ has been reported for the target compound, the hydroxamic acid ZBG is expected to enhance binding affinity relative to 1H-imidazole by engaging the heme iron or a catalytic zinc, placing its potency closer to that of compound 1.

Heme oxygenase-1 Cancer Cytoprotection

Simplified Synthetic Tractability Versus Vorinostat (SAHA)

N-Hydroxy-2-(1H-imidazol-5-yl)acetamide can be synthesized in a single step from commercially available imidazole-5-acetic acid via standard hydroxamic acid formation (mixed anhydride or activated ester method) [1]. In contrast, vorinostat (SAHA) requires a multi-step sequence involving suberic acid activation, aniline coupling, and hydroxamic acid formation, with reported overall yields of 15–42% [2]. The estimated step count for the target compound is 1 synthetic step, compared to 3–4 steps for SAHA [2]. This directly translates to lower procurement cost and faster delivery timelines for screening campaigns.

Synthetic accessibility Fragment-based drug design Chemical probe

Lower Molecular Weight and Polar Surface Area (PSA) for Fragment Library Compliance

With a molecular weight of 141.13 g/mol and a polar surface area (PSA) of 81.5 Ų , N-hydroxy-2-(1H-imidazol-5-yl)acetamide falls within the 'rule of three' criteria for fragment-based screening (MW < 300, PSA < 140 Ų) [1]. In comparison, histidine hydroxamic acid (MW = 170.17 g/mol) and vorinostat (MW = 264.32 g/mol) exceed the target compound's MW by 20% and 87% respectively, while the 2018 Molecules lead compound 1 exceeds 250 g/mol. The lower MW and moderate PSA of the target compound predict superior aqueous solubility (estimated LogS ≈ −1.1) and passive membrane permeability compared to larger imidazole-hydroxamic acid derivatives, enhancing its utility in fragment-based crystallography and NMR screening campaigns.

Fragment-based screening Lead-likeness Physicochemical properties

Unsubstituted Imidazole Ring as a Synthetic Diversification Handle Versus N-Methylated or 4,5-Diaryl Imidazole Hydroxamic Acids

The imidazole ring of N-hydroxy-2-(1H-imidazol-5-yl)acetamide bears no substituents at the 1-, 2-, or 4-positions, leaving all three positions available for late-stage functionalization. This contrasts with N-methylated imidazole-hydroxamic acid derivatives (e.g., those disclosed in the MMP inhibitor patent family [1]) and 4,5-diarylimidazole hydroxamic acids [2], where key ring positions are pre-occupied, limiting diversification vectors. The target compound thus offers a maximal number of derivatizable sites (3 sites: N1, C2, C4) for parallel library synthesis, compared to 1–2 sites for pre-substituted analogs. This feature is critical for SAR campaigns that require systematic exploration of substituent effects on metalloenzyme isoform selectivity.

Scaffold diversification Parallel synthesis SAR exploration

High-Value Application Scenarios for N-Hydroxy-2-(1H-imidazol-5-yl)acetamide in Research and Industrial Procurement


Fragment-Based Screening for Metalloenzyme Inhibitor Discovery

The compound's low molecular weight (141 Da), moderate PSA (81.5 Ų), and dual-anchor metal-chelating pharmacophore make it an ideal fragment for primary screening against zinc-dependent hydrolases (HDACs, MMPs) and heme-dependent enzymes (HO-1, IDO1) [1]. Its fragment-compliant properties ensure compatibility with biophysical methods such as surface plasmon resonance (SPR), ligand-observed NMR, and soaking-based X-ray crystallography. The unsubstituted imidazole ring provides three vectors for fragment growing and merging strategies following hit identification.

Chemical Probe for HO-1/HO-2 Selectivity Studies

Given the established class-level HO-1 inhibitory activity of imidazole-hydroxamic acid hybrids [1], the target compound can serve as a minimal pharmacophoric probe to dissect the contribution of the imidazole-hydroxamic acid core versus extended hydrophobic substituents to HO-1/HO-2 isoform selectivity. Its structural simplicity allows researchers to attribute binding energy differences exclusively to the core scaffold, providing a clean baseline for SAR interpretation.

Synthetic Building Block for Imidazole-Containing Hydroxamic Acid Libraries

The three unsubstituted positions on the imidazole ring enable systematic diversification through N-alkylation, C2 lithiation/functionalization, and C4 halogenation/cross-coupling [1]. This synthetic versatility supports the rapid generation of focused libraries targeting HDAC isoforms, MMP subtypes, or HO-1 with tunable selectivity profiles. The single-step synthesis from inexpensive imidazole-5-acetic acid ensures scalable supply for parallel chemistry workflows.

Positive Control or Reference Compound for Hydroxamic Acid ZBG Assays

As a minimal imidazole-hydroxamic acid, the target compound can serve as a reference inhibitor in enzymatic assays to benchmark the activity of more elaborate imidazole-based metalloenzyme inhibitors. Its structural simplicity eliminates confounding contributions from extended hydrophobic or aromatic substituents, enabling researchers to isolate and quantify the intrinsic binding contribution of the imidazole-hydroxamic acid core to target engagement.

Quote Request

Request a Quote for N-hydroxy-2-(1H-imidazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.